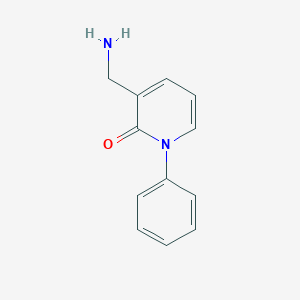

3-(aminomethyl)-1-phenylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMNNWBEIFRQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

- 2-Aminopyridine : Serves as the heterocyclic core.

- Sodium nitrite (NaNO₂) : Used for diazotization.

- 4-Bromobenzaldehyde : For introducing the phenyl group.

- Various amines or derivatives : For introducing the aminomethyl group.

Detailed Preparation Methods

Diazotization and Cyclization Approach

Scheme 1 illustrates the initial synthesis involving diazotization of 2-aminopyridine:

| Step | Description | Conditions | Yield | References |

|---|---|---|---|---|

| 1 | Diazotization of 2-aminopyridine | NaNO₂ in 50% H₂SO₄ at 0–5°C | ~60% | |

| 2 | Cyclization to form pyridinone core | Heating with appropriate cyclizing agents | 55–65% |

This method involves converting 2-aminopyridine into a diazonium salt, which then undergoes intramolecular cyclization to form the pyridinone ring system.

Ullmann Coupling for Phenyl Substitution

The phenyl group at the 1-position is introduced via Ullmann coupling:

C_4H_4N_2O (pyridinone intermediate) + 4-bromobenzaldehyde → via CuI catalysis → Phenylpyridinone intermediate

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Catalyst | CuI (0.25 equiv.) | >90% | |

| Solvent | Ethanol or Dioxane | — | |

| Temperature | 80–100°C | — |

Introduction of the Aminomethyl Group

The aminomethyl group is introduced through reductive amination:

Alternatively, direct amination using ammonia or primary amines under catalytic conditions can be employed.

Final Purification

The crude product is purified via recrystallization from ethanol or ethyl acetate to obtain the target compound with high purity suitable for biological evaluation.

Optimized Conditions and Yield Data

Research Findings on Synthesis Efficiency

Recent studies have demonstrated that replacing traditional solvents with greener alternatives, such as ethanol, significantly improves yields and reduces environmental impact. The use of catalytic systems like CuI under mild conditions has been shown to enhance the efficiency of the phenylation step, with yields exceeding 90%. Moreover, the reductive amination step benefits from controlled pH and temperature to maximize aminomethyl group incorporation.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The pyridinone ring undergoes selective oxidation under controlled conditions. For example:

-

Peroxide-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields 3-(aminomethyl)-1-phenylpyridin-2(1H)-one N-oxide, where the pyridinone nitrogen is oxidized.

-

Metal-catalyzed oxidation : Using MnO₂ in dichloromethane, the compound forms hydroxylated derivatives at the C4 or C5 positions of the pyridinone ring.

Key Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%)/AcOH | N-Oxide derivative | 65–70 | 60°C, 6 h |

| MnO₂ (excess) | C4/C5 hydroxylated pyridinone | 45–55 | RT, 24 h |

Condensation with Carbonyl Compounds

The aminomethyl group participates in Schiff base formation and Mannich-type reactions:

-

Schiff base synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

Mannich reaction : In the presence of formaldehyde and secondary amines, it generates tertiary amine derivatives via a three-component coupling .

Example Reaction :

Optimized Conditions :

Acylation and Alkylation

The primary amine undergoes nucleophilic substitution:

-

Acylation : Reacts with acetyl chloride or benzoyl chloride in pyridine to form amides.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF produces N-alkylated derivatives .

Yield Trends :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 85 |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl derivative | 78 |

Cyclization Reactions

The aminomethyl group facilitates heterocycle formation:

-

Quinazolinone synthesis : Reacts with isocyanates or isothiocyanates in toluene to form fused quinazolinone derivatives .

-

Imidazole formation : Under microwave irradiation with α-haloketones, it produces imidazole-fused pyridinones .

Mechanistic Insight :

Cyclization typically proceeds via nucleophilic attack of the amine on electrophilic carbons, followed by ring closure .

Reduction Reactions

The pyridinone ring can be selectively reduced:

-

Catalytic hydrogenation : Using Pd/C in methanol under H₂ gas generates tetrahydropyridinone derivatives.

-

Zinc-mediated reduction : Zn in acetic acid reduces the ring while preserving the aminomethyl group .

Comparison of Methods :

| Method | Product | Selectivity | Yield (%) |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | 3-(Aminomethyl)-1-phenylpiperidin-2-one | High | 90 |

| Zn/HOAc | Partially reduced pyridinone | Moderate | 65 |

Multicomponent Reactions (MCRs)

The compound participates in Biginelli-like reactions:

-

With aldehydes and urea : Under acid catalysis, it forms dihydropyrimidinone hybrids, expanding its utility in medicinal chemistry .

Typical Conditions :

Biological Activity Correlations

Derivatives exhibit structure-dependent pharmacological effects:

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-1-phenylpyridin-2(1H)-one has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the following areas:

- Antimicrobial Activity : Compounds related to this structure have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives synthesized from this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antiviral Properties : In light of the COVID-19 pandemic, research has focused on the antiviral potential of pyridine derivatives. Compounds similar to this compound have shown activity against viruses, highlighting the need for further exploration in this domain .

Drug Development

The compound serves as a scaffold for the development of new drugs targeting specific biological pathways:

- Kinase Inhibition : Research indicates that this compound and its derivatives can act as inhibitors of various kinases, such as Monopolar Spindle 1 Kinase (MPS1) and Aurora Kinases, which are critical in cancer biology . The binding interactions of these compounds with kinase active sites have been characterized using X-ray crystallography, revealing their potential as anticancer agents.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of synthesized derivatives based on this compound, several compounds were evaluated for their Minimum Inhibitory Concentrations (MIC) against bacterial strains. Notably, compounds showed MIC values ranging from 6.25 to 12.5 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, indicating strong antibacterial properties .

Case Study 2: Anticancer Potential

Another investigation focused on the synthesis of derivatives with enhanced potency against cancer cell lines. Modifications to the amino group or phenyl ring improved selectivity and activity against specific kinases involved in tumor growth. The study highlighted that structural changes could significantly impact biological efficacy, paving the way for novel therapeutic strategies .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminopyridin-2(1H)-one | Pyridine ring + amino group | Known for anti-inflammatory properties |

| 4-Aminophenylpyridin-2(1H)-one | Substituted phenyl group | Exhibits significant cytotoxicity |

| 6-Methyl-4-(phenyl)pyridin-2(1H)-one | Methyl substitution | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

3-(Aminomethyl)-1-phenylpyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring structure, which is substituted with an aminomethyl group and a phenyl group. Its molecular formula is C₁₂H₁₂N₂O, indicating the presence of two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen. This compound belongs to the class of pyridinones, which are known for their diverse chemical properties and biological activities.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the aminomethyl group enhances its interaction with biological targets, while the phenyl group may influence its lipophilicity and overall pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 212.24 g/mol |

| Functional Groups | Aminomethyl, Phenyl |

| Chemical Class | Pyridinones |

Biological Activities

Research indicates that this compound exhibits significant biological activities, although specific mechanisms of action remain largely unexplored. Here are some notable findings:

- Anticancer Potential : Similar compounds have shown promise in cancer therapy. For instance, derivatives of pyridinones have been reported to induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties .

- Anti-inflammatory Effects : The structural similarities with other pyridine derivatives known for anti-inflammatory properties indicate that this compound may also exhibit such effects.

- Cytotoxicity : Related compounds have demonstrated significant cytotoxicity against human solid tumors, which could imply potential applications for this compound in oncology .

Study on Anticancer Activity

A study conducted on various pyridine derivatives revealed that compounds similar to this compound showed EC50 values ranging from 400 to 700 nM against cancer cells derived from human solid tumors. The structure-activity relationship (SAR) indicated that modifications in the pyridine ring could enhance biological activity .

While the specific mechanism of action for this compound is not well-defined, it is hypothesized that its activity may involve modulation of apoptotic pathways or inhibition of key enzymes involved in cancer cell proliferation . Further studies are necessary to elucidate these mechanisms.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Biological Activity | EC50 (nM) |

|---|---|---|

| 3-Aminopyridin-2(1H)-one | Anti-inflammatory | Not specified |

| 4-Aminophenylpyridin-2(1H)-one | Cytotoxicity | Significant |

| 6-Methyl-4-(phenyl)pyridin-2(1H)-one | Enhanced solubility | Not specified |

Q & A

Q. What are the common synthetic routes for 3-(aminomethyl)-1-phenylpyridin-2(1H)-one and its derivatives?

The synthesis typically involves multistep protocols, such as cyclocondensation reactions or functionalization of preformed pyridin-2(1H)-one scaffolds. For example, 3-amino-4-arylpyridin-2(1H)-ones can be synthesized via a one-pot multicomponent reaction using substituted anilines, β-ketoesters, and aldehydes under acidic conditions . Key intermediates may require Boc protection of the aminomethyl group to prevent side reactions during subsequent steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on:

- NMR spectroscopy : and NMR verify regiochemistry and substituent orientation (e.g., δ 8.88 ppm for pyridinone protons in DMSO-d) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 389.1035) .

- HPLC : Assesses purity (>97%) using C18 columns with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile .

Q. What biological activities are associated with this compound derivatives?

Reported activities include:

- Antioxidant properties : Scavenging of free radicals (e.g., DPPH assay) due to the aminomethyl group’s redox activity .

- Enzyme inhibition : Inhibition of SARS-CoV-2 M protease (IC values <10 μM) via binding to the catalytic cysteine .

- Cytoprotective effects : Reduction of oxidative stress in neuronal cell lines (e.g., SH-SY5Y) at 10–50 μM concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered derivatives?

Steric hindrance from bulky aryl substituents (e.g., 4-tert-butylphenyl) reduces reaction efficiency. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30–60 min vs. 24 h) and improves yields by 15–20% .

- Catalytic systems : Use of Cu(I)/DMEDA complexes for Ullman-type couplings, achieving >80% yields for C-4 arylations .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How do contradictory bioactivity data arise across studies, and how can they be resolved?

Discrepancies in IC values or selectivity (e.g., CB2 vs. CB1 receptor binding) may stem from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature proteins) .

- Structural analogs : Subtle changes like replacing methyl with ethyl groups on the pyridinone ring alter binding kinetics .

Resolution requires standardized assays (e.g., FRET-based protease inhibition) and comparative molecular dynamics simulations to identify critical binding residues .

Q. What mechanistic insights explain the antioxidant activity of these compounds?

The aminomethyl group acts as a hydrogen donor, neutralizing radicals (e.g., hydroxyl, peroxyl) via single-electron transfer (SET). Density Functional Theory (DFT) calculations show a low bond dissociation energy (BDE) of 78–85 kcal/mol for the N–H bond, facilitating radical scavenging . Substituents at C-4 (e.g., electron-withdrawing groups) further modulate redox potentials, as shown in cyclic voltammetry studies .

Q. How can solubility challenges be addressed during in vitro testing?

The hydrochloride salt form (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride) improves aqueous solubility (>50 mg/mL in PBS) . For neutral analogs, co-solvents like PEG-400 or β-cyclodextrin inclusion complexes enhance bioavailability without cytotoxicity .

Methodological Recommendations

- Synthetic Reproducibility : Always confirm Boc deprotection (e.g., TFA in DCM) via TLC before proceeding to coupling reactions .

- Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

- Computational Tools : Use Schrödinger’s Glide for docking studies and Gaussian 16 for DFT calculations to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.